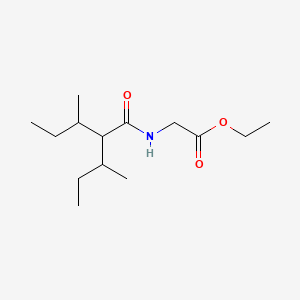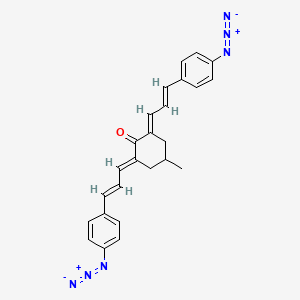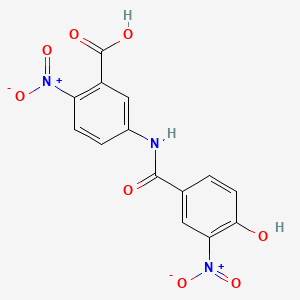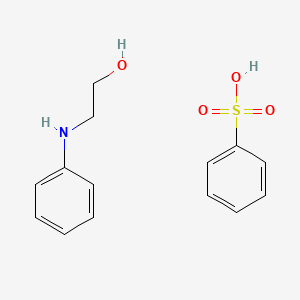
4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an amino group, a sulfonohydrazide group, and a butenylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide typically involves the condensation of 4-aminobenzenesulfonohydrazide with 1,3-dimethyl-2-butenal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzenesulfonohydrazide and 1,3-dimethyl-2-butenal.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonohydrazides.
Wissenschaftliche Forschungsanwendungen
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonamide
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonylhydrazine
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonylurea
Uniqueness
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide and butenylidene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
5462-37-3 |
|---|---|
Molekularformel |
C12H17N3O2S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
4-amino-N-[(E)-4-methylpent-3-en-2-ylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c1-9(2)8-10(3)14-15-18(16,17)12-6-4-11(13)5-7-12/h4-8,15H,13H2,1-3H3/b14-10+ |
InChI-Schlüssel |
LJUHHPMGGJXIJG-GXDHUFHOSA-N |
Isomerische SMILES |
CC(=C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C)C |
Kanonische SMILES |
CC(=CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















